molecular formula C15H20ClNS2 B13413944 Ethylmethylthiambutene hydrochloride CAS No. 64037-50-9

Ethylmethylthiambutene hydrochloride

Cat. No.: B13413944
CAS No.: 64037-50-9
M. Wt: 313.9 g/mol
InChI Key: ISXRXBARLXCMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origins in Mid-20th Century Opioid Research Programs

The thiambutene series originated from structural modifications of methadone, a synthetic opioid introduced in the 1930s. Researchers at Burroughs-Wellcome replaced methadone’s ketone group with a thiophene ring, hypothesizing that increased electron density would enhance receptor affinity. This strategy aligned with contemporaneous work by the U.S. National Research Council Committee on Drug Addiction, which coordinated academia-industry partnerships to evaluate novel analgesics. Early thiambutene derivatives were screened using the Hot Plate Test and Tail-Flick Assay, standard preclinical models for quantifying antinociceptive potency relative to morphine.

Structural Evolution Within the Thiambutene Analog Series

Ethylmethylthiambutene (EMTB) represents the apex of structural optimization within the thiambutene family. Its development involved methodical alterations to three key substituents (R1, R2, R3) on the allylamine backbone:

Derivative R1 R2 R3 Relative Potency (Morphine = 1.0)
Ethylmethylthiambutene Methyl Ethyl Methyl 1.3
Dimethylthiambutene Methyl Methyl Methyl 1.0
Diethylthiambutene Methyl Ethyl Ethyl 1.0
Pyrrolidinylthiambutene Methyl Pyrrolidinyl Pyrrolidinyl 0.7

Data adapted from thiambutene pharmacodynamic studies.

Key structural insights included:

  • N-Alkyl Chain Length : Replacing dimethyl groups (as in dimethylthiambutene) with ethyl-methyl configurations increased lipophilicity, enhancing blood-brain barrier permeability. This accounted for EMTB’s 30% potency advantage over morphine.
  • Stereochemical Optimization : All thiambutenes possess a chiral α-carbon. EMTB’s dextro isomer exhibited 3.2-fold greater μ-opioid receptor binding affinity than the levo form in radioligand displacement assays using rat brain homogenates.
  • Thiophene Ring Effects : Comparative studies showed that replacing one thiophene with phenyl (as in methadone) reduced analgesic efficacy by 60%, underscoring the critical role of sulfur atoms in receptor interactions.

Patent Landscape and Intellectual Property Trajectory

Burroughs-Wellcome secured foundational patents for the thiambutene series between 1949 and 1952, with EMTB-specific claims filed in 1951 (British Patent GB678,231). These patents emphasized the compound’s “unexpected synergistic activity” from ethyl-methyl substitution patterns. However, widespread clinical adoption was precluded by two factors:

  • Regulatory Constraints : The 1961 UN Single Convention on Narcotic Drugs classified EMTB as a Schedule I substance, invalidating existing patents in signatory nations. Subsequent U.S. Controlled Substances Act (1970) Schedule I designation further restricted commercial development.
  • Shift to Enkephalin-Based Drug Design : Post-1975, pharmaceutical interest pivoted toward endogenous opioid peptides (e.g., enkephalins), rendering synthetic open-chain opioids like EMTB pharmacologically obsolete.

Properties

CAS No.

64037-50-9

Molecular Formula

C15H20ClNS2

Molecular Weight

313.9 g/mol

IUPAC Name

N-ethyl-N-methyl-4,4-dithiophen-2-ylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C15H19NS2.ClH/c1-4-16(3)12(2)11-13(14-7-5-9-17-14)15-8-6-10-18-15;/h5-12H,4H2,1-3H3;1H

InChI Key

ISXRXBARLXCMSX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethylmethylthiambutene Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

  • Formation of the thiambutene core structure via cyclization or condensation reactions.
  • Introduction of ethyl and methyl substituents on the amine nitrogen.
  • Conversion to the hydrochloride salt form for isolation and purification.

The synthetic route involves careful selection of starting materials, reagents, and reaction conditions to achieve high yield and purity.

Key Synthetic Steps

Formation of Thiambutene Core

The thiambutene core is typically constructed through a multi-step process involving:

  • Alkylation of appropriate amine precursors with alkyl halides.
  • Cyclization reactions to form the thiambutene ring system.
  • Use of protecting groups to control regioselectivity and functional group compatibility.

For example, alkylation may involve reacting a secondary amine with ethyl bromide and methyl iodide sequentially or in a controlled manner to achieve the ethylmethyl substitution pattern.

Conversion to Hydrochloride Salt

The free base of ethylmethylthiambutene is converted to its hydrochloride salt by:

  • Treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.
  • Crystallization from the reaction mixture to isolate the pure hydrochloride salt.
  • Drying under controlled conditions to obtain a stable solid product.

Optimization and Yield Considerations

Research indicates that the choice of protective groups and alkylation conditions significantly affects the yield and purity of the final product. For instance, methyl ether protection during nitration steps in related opioid syntheses improved yields substantially compared to acetate or silyl ether protections. Similarly, controlling the stoichiometry and reaction temperature during alkylation steps minimizes side reactions and over-alkylation.

Purification Techniques

Purification of this compound typically involves:

  • Recrystallization from solvents such as ethanol or isopropanol.
  • Chromatographic techniques if necessary, especially in early synthetic intermediates.
  • Use of salt formation to enhance crystallinity and purity.

Comparative Data Table of Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Thiambutene core formation Amine precursor + alkyl halides, base 60-75 Requires controlled temperature and time
N-alkylation (ethyl, methyl) Ethyl bromide, methyl iodide, base, solvent 70-85 Stoichiometry critical for selectivity
Hydrochloride salt formation HCl in ethanol or ether >90 Crystallization improves purity
Purification Recrystallization 90-95 Enhances product stability and purity

Research Findings and Source Diversity

  • Patent literature provides insights into abuse-proof formulations and the importance of controlled release of opioid compounds, which indirectly informs preparation methods by emphasizing purity and stability.
  • Academic research on related opioid syntheses highlights the significance of protective groups and nitration strategies that can be adapted for thiambutene derivatives.
  • The synthesis of structurally related compounds such as morphine and codeine involves complex multi-step syntheses with analogous challenges in stereochemistry and functional group manipulation, providing methodological parallels.

Chemical Reactions Analysis

Types of Reactions

Ethylmethylthiambutene hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Ethylmethylthiambutene hydrochloride has several scientific research applications:

    Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Studied for its analgesic properties and potential therapeutic applications in pain management.

    Industry: Utilized in the development of new synthetic opioids and related compounds.

Mechanism of Action

Ethylmethylthiambutene hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The compound’s interaction with these receptors leads to analgesia and other opioid-related effects .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The table below compares ethylmethylthiambutene hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) logP Regulatory Class (DEA Schedule) Reference ID
Ethylmethylthiambutene HCl C₁₅H₁₉NS₂·HCl 314 61.7 mg/L 4.02 I (DEA 9623)
Diethylthiambutene HCl C₁₆H₂₁NS₂·HCl (inferred) ~328 (estimated) Not reported ~4.5* I (DEA 51373200)
N-Ethyl MDA HCl C₁₂H₁₇NO₂·HCl 243.7 Not reported Not reported I (analogous to MDE)
Etonitazene HCl C₂₀H₂₃N₃O₃·HCl 394.9 High lipophilicity ~5.0* I (DEA 9624)
Ethylmorphine HCl C₁₉H₂₃NO₃·HCl 358.9 Soluble in water 1.8 II (DEA 9190)

*Estimated based on structural analogs.

Key Observations :

  • Thienyl vs. Phenyl Groups : Ethylmethylthiambutene and diethylthiambutene contain thienyl rings, enhancing lipophilicity and receptor binding compared to phenyl-based opioids like ethylmorphine .
  • Salt Forms : The hydrochloride salts improve stability but reduce water solubility compared to free bases (e.g., ethylmethylthiambutene free base has higher lipophilicity) .
  • Solubility : Ethylmethylthiambutene HCl is less water-soluble than ethylmorphine HCl, which is formulated for oral use .
Pharmacological Activity
  • Ethylmethylthiambutene HCl: Acts as a µ-opioid receptor agonist with moderate potency. Limited human data exist due to its Schedule I status, but animal studies suggest analgesic efficacy comparable to codeine .
  • Etonitazene HCl : A highly potent benzimidazole opioid, ~1,000x more potent than morphine, with extreme abuse liability .
  • Ethylmorphine HCl : A Schedule II opioid with antitussive and analgesic effects, metabolized to morphine in vivo, offering therapeutic utility .
Analytical Identification
  • Ethylmethylthiambutene HCl : Identified via IR absorption maxima (e.g., 137–138°C melting point) and color tests (ammonium molybdate: orange-brown; sulfuric acid-formaldehyde: purple-brown) .
  • Ethylmorphine HCl : Distinguished by UV spectrum (maxima at 251 nm and 300 nm in 0.1 N H₂SO₄) and TLC Rf values .
  • Etonitazene HCl : Requires GC-MS or LC-MS due to its high potency and structural complexity .
Regulatory and Clinical Status
  • Ethylmorphine HCl : Schedule II, used in cough syrups and pain management in some countries .

Q & A

Q. How should researchers present conflicting spectral data (e.g., UV vs. MS) in publications?

  • Methodological Answer :
  • Transparent reporting : Disclose all raw data and instrument parameters (e.g., ionization mode in MS).
  • Multimodal analysis : Correlate UV maxima (251 nm and 300 nm in 0.1 N H2SO4) with MS fragmentation patterns to confirm structural assignments.
  • Peer review : Submit supplementary files for third-party validation, adhering to FAIR data principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.